molecular formula C12H16ClNO B13870174 4-[(3-Chlorophenyl)methoxy]piperidine CAS No. 946759-60-0

4-[(3-Chlorophenyl)methoxy]piperidine

Cat. No.: B13870174
CAS No.: 946759-60-0
M. Wt: 225.71 g/mol
InChI Key: KMNQDLVEBGIYBS-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methoxy]piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chlorophenyl)methoxy]piperidine typically involves the reaction of 3-chlorophenylmethanol with piperidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The base used can be sodium hydride or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Chlorophenyl)methoxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-[(3-Chlorophenyl)methoxy]piperidine":

1. Pharmaceutical Applications

  • Antihistaminic and Antiallergic Activity: Benzenesulfonic acid salts and benzoic acid salts of (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidino]butanoic acid exhibit antihistaminic and antiallergic activity . These salts have little hygroscopicity and excellent physicochemical stability, making them suitable as a medicine . These compounds can be used in the therapeutic treatment of allergic skin diseases (nettle rash, eczema, dermatitis), allergic rhinitis, and respiratory inflammation (cold) and bronchial asthma .
  • Dopamine Transporter Inhibition: 3-Carbomethoxy-4-(aryl-substituted)piperidines have been examined for binding and reuptake inhibition at the human dopamine transporter . Specifically, cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine is a potent inhibitor of the human dopamine transporter and suppresses spontaneous- and cocaine-induced stimulation in mice .
  • Antihypertensive Activity: Tetrahydroisoquinoline derivatives containing a piperidyl moiety have demonstrated antihypertensive effects . Specifically, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b) showed a potent antihypertensive effect in spontaneously hypertensive rats following oral administration without reflex tachycardia .
  • Orexin Receptor Agonist Activity: Substituted piperidine compounds have orexin type 2 receptor agonist activity .

2. Cosmetic Applications

  • Polymers, including those associated with piperidine structures, are used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, conditioners, and more . They can be incorporated into nanoparticles for delivery of fragrances and other active nutrients .

3. Anti-inflammatory Applications

  • Pyrimidine derivatives have shown anti-inflammatory effects . Certain derivatives suppress the activity of COX enzymes, inhibiting the production of PGE2 . Derivatives with electron-releasing substituents such as pyridine and chloromethyl groups on position-2 of the pyrimidine skeleton enhance anti-inflammatory activity .

Relevant Properties

  • Physicochemical Stability: Acid addition salts of piperidine compounds can have little hygroscopicity and excellent physicochemical stability, making them suitable as medicines .
  • Optical Isomers: Optical isomers of piperidine compounds may show different pharmacological activity or safety profiles, as well as differences in metabolic rates and protein binding ratios .

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methoxy]piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

  • 4-[(4-Chlorophenyl)methoxy]piperidine
  • 4-[(3-Methylphenyl)methoxy]piperidine
  • 4-[(4-Nitrophenyl)methoxy]piperidine

Comparison: 4-[(3-Chlorophenyl)methoxy]piperidine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. The position and nature of the substituents on the phenyl ring can significantly influence the compound’s overall behavior and applications.

Biological Activity

4-[(3-Chlorophenyl)methoxy]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antifungal, and potential therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a chlorophenyl moiety. The structural formula can be represented as follows:

C12H14ClNO\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in biological systems. It may modulate neurotransmitter systems and inhibit certain enzymes, although exact pathways are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing promising results.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus< 1 µg/mLStrong antibacterial activity
Escherichia coli< 1 µg/mLEffective against Gram-negative bacteria
Candida albicans< 1 µg/mLExhibits antifungal properties

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Case Studies and Research Findings

  • Antifungal Activity : A study found that this compound demonstrated antifungal activity comparable to established antifungal agents. The compound inhibited the growth of several fungal strains with MIC values below 1 µg/mL, indicating strong efficacy against fungal pathogens .
  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for neurological disorders. Its interaction with neurotransmitter systems suggests it may have applications in treating conditions such as depression or anxiety.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have shown that modifications to the piperidine ring and substituents can significantly impact biological activity. For instance, variations in the chlorophenyl substituent have been linked to changes in potency against specific targets .

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12,14H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNQDLVEBGIYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288306
Record name 4-[(3-Chlorophenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946759-60-0
Record name 4-[(3-Chlorophenyl)methoxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946759-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chlorophenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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